molecular formula C9H9F2N5O5 B14759004 1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14759004
M. Wt: 305.20 g/mol
InChI Key: NRQCGDNIEPALAF-ATRFCDNQSA-N
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Description

1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes azido, difluoro, and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the azido group: This is achieved through nucleophilic substitution reactions, where an azide ion replaces a leaving group on the tetrahydrofuran ring.

    Incorporation of the difluoro and hydroxyl groups: These groups are introduced through selective fluorination and hydroxylation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.

    Purification: Using techniques like crystallization, distillation, and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The difluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The azido group can interact with proteins and nucleic acids, potentially inhibiting their function.

    Pathways Involved: The compound may interfere with DNA replication and protein synthesis, leading to its antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: A nucleoside analog used in chemotherapy.

    Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.

Uniqueness

1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of azido, difluoro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9F2N5O5

Molecular Weight

305.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9F2N5O5/c10-9(11)5(19)8(3-17,14-15-12)21-6(9)16-2-1-4(18)13-7(16)20/h1-2,5-6,17,19H,3H2,(H,13,18,20)/t5-,6-,8-/m1/s1

InChI Key

NRQCGDNIEPALAF-ATRFCDNQSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)(F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)(F)F

Origin of Product

United States

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